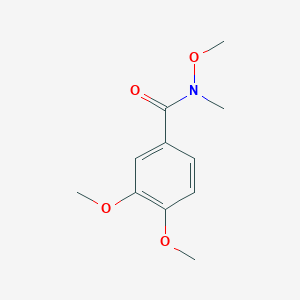
N,3,4-Trimethoxy-N-methylbenzamide
Overview
Description
N,3,4-Trimethoxy-N-methylbenzamide, also known as TMA-6, is a chemical compound that belongs to the family of synthetic hallucinogens. It is a derivative of the phenethylamine psychedelic drug 2C-T-7. TMA-6 is structurally similar to other hallucinogenic compounds such as psilocybin, LSD, and mescaline. The compound has been synthesized in laboratories and has been studied for its potential therapeutic applications.
Scientific Research Applications
Structural Analysis and Intermolecular Interactions
- Unusual C–H···π Interactions : A structural study of 3,4,5-trimethoxy-N-p-tolylbenzamide, a benzanilide derivative related to N,3,4-Trimethoxy-N-methylbenzamide, highlights the occurrence of unique C–H···π interactions. These interactions play a crucial role in the packing of the structure, forming a three-dimensional network and providing insights into molecular behavior and interactions (Saeed & Simpson, 2012).
Radiopharmaceutical Development
- Cellular Proliferation in Tumors by PET : The compound N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), related to this compound, has been evaluated for imaging tumor proliferation using PET scans in patients with malignant neoplasms. Its correlation with tumor Ki-67 and mitotic index makes it promising for assessing the proliferative status of solid tumors (Dehdashti et al., 2013).
Inhibition of Ribonucleotide Reductase
- Antitumor Activity of Trimidox : Trimidox, a synthesized analog of N,3,4-trihydroxybenzamide, has shown potential as a ribonucleotide reductase inhibitor, indicating its effectiveness in cancer chemotherapy. This finding suggests similar compounds, including this compound, could have therapeutic applications in cancer treatment (Szekeres et al., 2004).
Molecular Ligand Development
- Sigma-2 Receptor Probes : N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) has been developed as a ligand for studying sigma-2 receptors in vitro, indicating the potential of this compound derivatives in receptor-based research (Xu et al., 2005).
Memory Enhancement and Acetylcholinesterase Inhibition
- Potential Memory Enhancers : N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated as potential memory enhancers with acetylcholinesterase-inhibiting activity. Their in vitro and in vivo performance suggests the potential of this compound derivatives in the development of memory-enhancing drugs (Piplani et al., 2018).
properties
IUPAC Name |
N,3,4-trimethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)8-5-6-9(14-2)10(7-8)15-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITMFFWOKAKLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566312 | |
| Record name | N,3,4-Trimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155586-38-2 | |
| Record name | N,3,4-Trimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



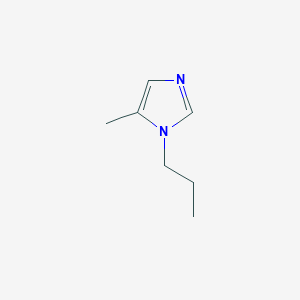


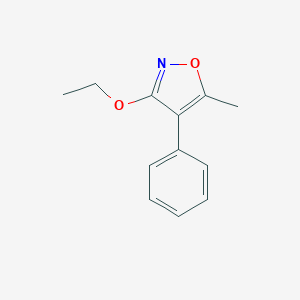
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
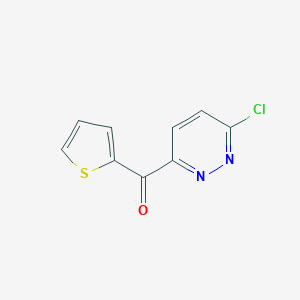
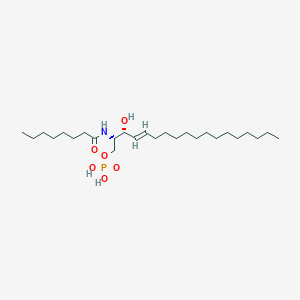
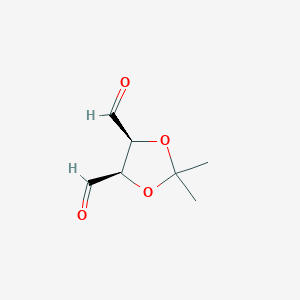
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)


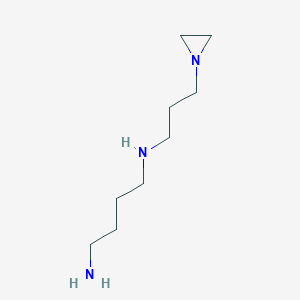
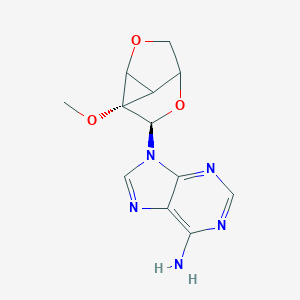
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)